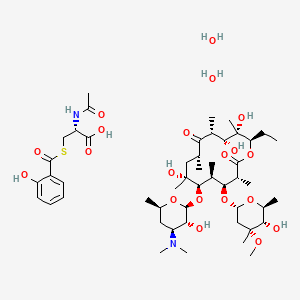

Erythromycin salnacedin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エリスロマイシン・サルナセジンは、エリスロマイシンファミリーに属するマクロライド系抗生物質です。グラム陽性菌に対する広域スペクトル抗菌活性が知られており、特にグラム陽性菌に対して効果を発揮します。エリスロマイシン・サルナセジンは、細菌のタンパク質合成を阻害することで作用し、さまざまな細菌感染症の治療に効果的です。

準備方法

合成経路と反応条件

エリスロマイシン・サルナセジンは、エリスロマイシンAを原料とした一連の化学反応によって合成されます。合成には、エリスロマイシンAの改変によりサルナセジン部分を導入する工程が含まれます。反応条件としては、通常、有機溶媒、触媒、および特定の温度とpH条件を用いて、目的とする化学変換が確実に実施されます。

工業生産方法

エリスロマイシン・サルナセジンの工業生産には、Saccharopolyspora erythraea菌を用いた大規模な発酵プロセスが用いられます。発酵液は、次に抽出および精製プロセスによって処理され、エリスロマイシンAが単離され、その後化学的に修飾されてエリスロマイシン・サルナセジンが生成されます。 高速液体クロマトグラフィー(HPLC)などの高度な技術を用いることで、最終製品の純度と品質を確保しています .

化学反応の分析

反応の種類

エリスロマイシン・サルナセジンは、以下のようなさまざまな化学反応を起こします。

酸化: エリスロマイシン・サルナセジンは、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応によって、エリスロマイシン・サルナセジンを還元形に変換することができます。

置換: 置換反応は、エリスロマイシン・サルナセジンの特定の官能基を他の基に置き換える反応です。

一般的な試薬と条件

これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応は、通常、制御された温度とpH条件下で行われ、目的とする生成物が得られます .

生成される主要な生成物

科学研究への応用

エリスロマイシン・サルナセジンは、以下のような幅広い科学研究への応用があります。

化学: マクロライド系抗生物質とその化学的性質を研究するためのモデル化合物として用いられています。

生物学: 細菌のタンパク質合成と耐性機構に関する研究に用いられています。

医学: 特に他の抗生物質に耐性のある細菌感染症の治療における可能性が調査されています。

科学的研究の応用

Erythromycin salnacedin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

Medicine: Investigated for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new drug formulations and delivery systems .

作用機序

エリスロマイシン・サルナセジンは、感受性菌の50Sリボソームサブユニットに結合することで作用し、タンパク質合成を阻害します。この作用は、細菌が必須タンパク質を生成することを妨げ、最終的に細菌の死滅につながります。 分子標的としては、50Sサブユニット内の23SリボソームRNA分子が含まれます .

類似化合物との比較

エリスロマイシン・サルナセジンは、アジスロマイシン、クラリスロマイシン、ロキシスロマイシンなどの他のマクロライド系抗生物質と比較されます。これらの化合物はすべて類似の作用機序を共有していますが、エリスロマイシン・サルナセジンは、特定の化学修飾によって、特定の条件下での安定性と効力を高めている点が特徴です。類似化合物には、以下のようなものがあります。

- アジスロマイシン

- クラリスロマイシン

- ロキシスロマイシン

エリスロマイシン・サルナセジンのユニークな化学構造と特性は、研究と臨床の両方において貴重な化合物となっています。

生物活性

Erythromycin salnacedin, a derivative of the macrolide antibiotic erythromycin, exhibits significant biological activity primarily as a bacteriostatic agent. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, resistance patterns, and potential applications in various therapeutic contexts.

This compound functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit of sensitive organisms, thereby obstructing the translocation process during protein synthesis. This action effectively halts bacterial growth and replication, making it a valuable therapeutic agent against a range of bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Erythromycin is well absorbed after oral administration but has variable bioavailability due to extensive first-pass metabolism.

- Distribution : The drug is widely distributed in body tissues, with significant accumulation in the lungs, which is beneficial for treating respiratory infections.

- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

- Excretion : Erythromycin is excreted mainly through bile and urine .

Clinical Efficacy

This compound has been used effectively in treating various infections, particularly skin and respiratory tract infections. A notable study demonstrated its effectiveness in reducing inflammatory lesions in acne vulgaris patients when compared to vehicle treatments. The erythromycin-treated group showed a significantly greater reduction in papulopustule counts and overall clinical improvement .

Case Study: Acne Vulgaris Treatment

A clinical trial involving 348 patients with inflammatory acne vulgaris assessed the efficacy of a topical 2% erythromycin gel. The results indicated:

- Reduction in Lesions : The erythromycin group experienced a substantial decrease in lesion counts compared to placebo.

- Adverse Effects : The treatment was associated with a lower rate of adverse reactions, attributed to erythromycin's anti-inflammatory properties .

Resistance Patterns

Despite its efficacy, the emergence of antibiotic resistance poses challenges. In a study focusing on acne vulgaris treatment over 24 weeks, researchers found that the prevalence of erythromycin-resistant coagulase-negative Staphylococci increased from 87% to 98% among treated patients. This highlights the necessity for careful monitoring and potential combination therapies to mitigate resistance development .

Comparative Efficacy with Other Treatments

A comparative study evaluated the efficacy of this compound against other treatments for moderate-to-severe acne vulgaris:

| Treatment Group | Effective Rate (%) | Adverse Effects |

|---|---|---|

| Salicylic Acid (SA) | 43.3 | Minimal |

| Isotretinoin Erythromycin Gel (IEG) | 40.0 | Minimal |

| SA + IEG Combination | 76.7 | Minimal |

The combination therapy group demonstrated superior efficacy compared to either treatment alone, indicating potential benefits from synergistic effects .

特性

CAS番号 |

149908-23-6 |

|---|---|

分子式 |

C49H84N2O20S |

分子量 |

1053.3 g/mol |

IUPAC名 |

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate |

InChI |

InChI=1S/C37H67NO13.C12H13NO5S.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17);2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-;;/m10../s1 |

InChIキー |

IIFAEKHIVMOCLV-HAPQPECPSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |

異性体SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |

正規SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。